molecular formula C19H16NO4 B600391 Escholamine iodide CAS No. 30331-75-0

Escholamine iodide

Cat. No. B600391
CAS RN: 30331-75-0
M. Wt: 322.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Escholamine iodide, also known as ECI, is a synthetic derivative of the naturally occurring hormone escholamine. It is an important molecule for both research and clinical applications, due to its ability to modulate neurotransmitter release and its potential to be used as a therapeutic agent. ECI is a potent agonist of the muscarinic receptor, and it is used in both in vitro and in vivo studies to investigate the physiological effects of muscarinic receptor activation. This article will provide an overview of ECI, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

  • Ion Chromatography and Mass Spectrometry for Iodide Analysis : Buchberger et al. (2003) investigated the use of ion-exchange chromatography hyphenated with mass spectrometric detection for determining iodide in urine. This study highlights the utility of such methods for trace analysis of iodide, which can be relevant in medical and environmental contexts (Buchberger et al., 2003).

  • Iodide Ion Trapping for Extraction from Solutions : Luo et al. (2020) focused on the effective extraction of iodide ions from dilute solutions using an electroactive trapping film. This research is significant in the context of environmental safety, particularly in handling radioactive wastewater (Luo et al., 2020).

  • Cholinesterases Characterization in Fish : Monteiro et al. (2005) characterized cholinesterases in fish tissues using substrates including propionylthiocholine iodide. This study provides insights into the use of iodide in biochemical assays for environmental biomonitoring (Monteiro et al., 2005).

  • Total Organic Iodine Measurement in Water : Pan and Zhang (2013) developed a new approach for measuring total organic iodine in water samples, which is crucial for assessing the toxicity of iodinated disinfection byproducts (Pan & Zhang, 2013).

  • Protein Fluorescence Quenching by Iodide Ion : Lehrer (1971) studied the effect of iodide on the fluorescence of tryptophyl compounds, providing valuable insights into the use of iodide ions in protein chemistry (Lehrer, 1971).

properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-6-methyl-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16NO4.HI/c1-20-5-4-13-8-18-19(24-11-23-18)9-14(13)15(20)6-12-2-3-16-17(7-12)22-10-21-16;/h2-5,7-9H,6,10-11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBIHBWVGXQEJG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C2=CC3=C(C=C2C=C1)OCO3)CC4=CC5=C(C=C4)OCO5.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Escholamine iodide

Citations

For This Compound
7
Citations
R Marek, O Humpa, J Dostál, J Slavík… - Magnetic resonance in …, 1999 - Wiley Online Library
… 11) and escholamine iodide (13) deserve an additional comment. In escholamine iodide (13… , the protonÈnitrogen coupling constants in escholamine iodide (13) are positive and of the …
JA López, FT Lin, FK Duah, Y Aly… - Journal of natural …, 1988 - ACS Publications
… Treatment of mollinedine with Mel afforded mollinedine methiodide (N-methylmollinedine iodide), which was found to be identical to escholamine iodide [2} (6) by direct comparison (uv, …
Number of citations: 13 pubs.acs.org
J Slavík, L Slavíková, L Dolejš - Collection of Czechoslovak …, 1975 - cccc.uochb.cas.cz
… • Systematic work-up of the quaternary portion remaining after separation of escholamine iodide (la, X ~ I) led to isolation of five additional alkaloids in the form of iodides or perchlorates…
Number of citations: 19 cccc.uochb.cas.cz
J Kovář - Archives of Biochemistry and Biophysics, 1983 - Elsevier
Representatives of four different classes of isoquinoline alkaloids (aporphines, benzylisoquinolines, tetrahydroisoquinolines, and phthalideisoquinolines) inhibit glutamate …
Number of citations: 5 www.sciencedirect.com
RHF Manske - The Alkaloids: Chemistry and Physiology, 1970 - Elsevier
Publisher Summary This chapter presents records of new alkaloids obtained mostly from plants, such as (1) Acronychia haplophylla, (2) Acutumine, (3) Alangium lamarckii Thw., and (4) …
Number of citations: 2 www.sciencedirect.com
GE Martin, M Solntseva, A Williams - Modern Alkaloids: Structure …, 2008 - books.google.com
… isoquinoline alkaloids are papaverine (94) and escholamine iodide (95). The 15N resonance of … In contrast, the quaternary methyl iodide salt form of escholamine iodide shifted the 15 N …
Number of citations: 23 books.google.com
GE Martin, CE Hadden - Journal of Natural Products, 2000 - ACS Publications
Despite the inherently low sensitivity of 15 N NMR because of its low gyromagnetic ratio (γ N ) and its relatively low natural abundance (0.37%), this important nuclide still has useful …
Number of citations: 241 pubs.acs.org

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